molecular formula C13H17BFNO4 B1404045 Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate CAS No. 2096998-70-6

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No.: B1404045
CAS No.: 2096998-70-6
M. Wt: 281.09 g/mol
InChI Key: KVPCYEFJVKILSB-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronate ester derivative featuring a picolinate core substituted with a fluorine atom at the 5-position and a pinacol boronate group at the 3-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds .

Properties

IUPAC Name

methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(15)7-16-10(9)11(17)18-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPCYEFJVKILSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114989
Record name 2-Pyridinecarboxylic acid, 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096998-70-6
Record name 2-Pyridinecarboxylic acid, 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096998-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate can be synthesized through a multi-step process. One common method involves the following steps:

    Bromination: The starting material, 5-fluoropicolinic acid, is brominated to introduce a bromine atom at the 3-position.

    Borylation: The brominated intermediate undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.

    Esterification: The final step involves esterification with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic ester group.

    Substituted Picolinates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing boron can enhance the efficacy of existing chemotherapeutics by acting as boron delivery agents in cancer cells. This compound's ability to target specific pathways involved in tumor growth makes it a candidate for further exploration in cancer therapeutics .

Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes related to cancer progression and bacterial resistance. Boron-containing compounds are known to interact with biological molecules and can potentially disrupt enzyme activity by forming stable complexes . This property is particularly relevant in the development of new drugs targeting resistant strains of bacteria and cancer cells.

Organic Synthesis

Reagent in Cross-Coupling Reactions
this compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the boron moiety facilitates the coupling of aryl halides with various nucleophiles to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals . This application highlights its importance in synthetic organic chemistry.

Synthesis of Functionalized Picolinates
The compound can be utilized to synthesize a range of functionalized picolinates through nucleophilic substitution reactions. These derivatives have applications in developing agrochemicals and pharmaceuticals due to their biological activity and structural diversity .

Material Science

Development of Sensors
Recent studies suggest that this compound can be employed in creating sensors for detecting specific ions or molecules due to its unique electronic properties. The incorporation of boron into materials can enhance their sensitivity and selectivity for target analytes .

Polymer Chemistry
The compound's reactivity allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability. Research is ongoing to explore its effects on the properties of polymers used in various applications from coatings to biomedical devices .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of cytotoxic effects on cancer cell linesDemonstrated significant inhibition of tumor cell growth compared to control groups
Enzyme Inhibition Investigation on enzyme targetsShowed promising results in inhibiting key enzymes involved in drug resistance
Cross-Coupling Reactions Application in Suzuki-Miyaura reactionsAchieved high yields and selectivity for biaryl products

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate largely depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Pyridine-Based Boronate Esters

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Structure: Lacks the 5-fluoro substituent. Properties: Boiling point = 383.9±27.0 °C (predicted), density = 1.12 g/cm³, pKa = 1.68±0.12 .

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Structure: Ethyl ester instead of methyl. Impact: Increased steric bulk may reduce reaction rates in cross-couplings but improve solubility in non-polar solvents. Similarity score: 0.82 vs. target compound .

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Fluorine at position 3 instead of 4.
  • Reactivity : Altered regioselectivity in coupling due to fluorine’s meta-directing nature. Priced at ¥58.00/250 mg .

Benzene-Based Boronate Esters

Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Structure : Benzene core with chloro and fluoro substituents.
  • Impact : Reduced aromatic nitrogen basicity compared to pyridine analogs, altering electronic properties for couplings .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituent Position Key Properties
Methyl 5-fluoro-3-(pinacol boronate)picolinate C₁₃H₁₇BFNO₄ 281.1 (calc.) 5-F, 3-B Discontinued
Methyl 5-(pinacol boronate)picolinate C₁₃H₁₈BNO₄ 263.1 5-H, 3-B pKa = 1.68; stored under inert gas
Methyl 5-methyl-4-(pinacol boronate)picolinate C₁₄H₂₀BNO₄ 277.12 5-Me, 4-B -
3-Nitro-5-(pinacol boronate)pyridine C₁₁H₁₄BN₂O₄ 265.05 3-NO₂, 5-B High electron withdrawal (¥283.00/250 mg)

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Groups (EWGs) : The 5-fluoro substituent in the target compound enhances electrophilicity at the boron-bound carbon, facilitating transmetallation in Suzuki reactions .
  • Stability : All pinacol boronate esters require inert storage conditions (2–8°C under nitrogen/argon) due to moisture sensitivity .

Research and Application Insights

  • Suzuki-Miyaura Coupling : Fluorinated boronate esters are prized for constructing biaryl motifs in pharmaceuticals. For example, highlights the use of similar boronate esters in synthesizing complex molecules like (S)-6-(1-(2-(3-(difluoromethyl)...)picolinamide .
  • Electronic Tuning : The fluorine substituent’s position (3 vs. 5) significantly impacts electronic distribution, as seen in fluorescence-based sensors using conjugated polymers (cf. ) .

Biological Activity

Overview

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronic ester derivative of picolinic acid. Its unique structure allows it to participate in various chemical and biological reactions, making it a compound of significant interest in organic chemistry and medicinal research. This article explores its biological activity, synthesis methods, and potential applications in drug discovery.

  • IUPAC Name : Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
  • Molecular Formula : C13H17BFNO4
  • Molecular Weight : 251.09 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Bromination : Starting with 5-fluoropicolinic acid.
  • Borylation : Using bis(pinacolato)diboron in the presence of a palladium catalyst.
  • Esterification : Finalizing the compound through reaction with methanol.

This multi-step process allows for the precise introduction of functional groups necessary for its biological activity.

Biological Activity

This compound exhibits various biological activities that are primarily linked to its role as a building block in drug development:

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. The boronic ester group allows it to interact with serine proteases and other enzymes through reversible covalent bonds. This interaction is crucial for developing therapeutic agents targeting specific diseases.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance:

  • Mechanism : The fluorine atom enhances the compound's ability to form hydrogen bonds with biomolecules, potentially increasing its selectivity towards cancer cells.
  • Case Study : A recent study demonstrated that a related compound showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the low micromolar range.

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Preliminary results suggest effectiveness against several bacterial strains:

  • Testing Method : Disc diffusion and minimum inhibitory concentration (MIC) assays were employed.
  • Results : The compound exhibited notable inhibition zones against Gram-positive bacteria such as Staphylococcus aureus.

Research Findings and Data Tables

Biological ActivityMechanismReference
Enzyme InhibitionForms reversible covalent bonds with serine proteases
Anticancer ActivityInduces apoptosis in cancer cells via enhanced hydrogen bonding
Antimicrobial EffectsEffective against Gram-positive bacteria

Q & A

Basic Questions

Q. What synthetic strategies are recommended for the efficient preparation of Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate?

  • Begin with 5-fluoro-picolinic acid derivatives. Introduce the boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂). Protect reactive sites if necessary. Purify via column chromatography (petroleum ether/ethyl acetate) and confirm structure using ¹H/¹³C NMR, ¹¹B NMR (δ ~29-30 ppm), and HRMS. Monitor purity by HPLC (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Verify substituent positions and boronate presence.
  • ¹¹B NMR : A singlet at δ ~29-30 ppm confirms the boronate group.
  • HRMS : Validate molecular ion ([M+H]⁺ or [M+Na]⁺).
  • HPLC : Assess purity (>95%) under reverse-phase conditions .

Q. What precautions are necessary to prevent decomposition during handling?

  • Store under inert atmosphere (N₂/Ar). Use anhydrous solvents and flame-dried glassware. Avoid protic environments and monitor stability via TLC (e.g., Rf ~0.14 in petroleum ether/ethyl acetate 15:1) .

Advanced Research Questions

Q. How can researchers employ Design of Experiments (DoE) to optimize Suzuki-Miyaura coupling reactions involving this compound?

  • Use a factorial design to test variables:

  • Catalysts : Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂.

  • Bases : K₂CO₃, Cs₂CO₃, or NaOAc.

  • Solvents : DME, THF, or EtOH/H₂O.

  • Temperatures : 80–100°C.

    • Analyze yields via HPLC and optimize using response surface methodology. Reference agricultural experimental designs with split-plot randomization .

    Example Optimization Table :

    CatalystBaseSolventTemp (°C)Yield (%)
    Pd(PPh₃)₄K₂CO₃DME8075
    PdCl₂(dppf)Cs₂CO₃THF9082

Q. How should contradictory data regarding hydrolytic stability of the dioxaborolane ring be resolved?

  • Conduct pH-dependent stability studies (pH 2–10, 37°C) over 24–72 hours. Quantify degradation via LC-MS and fit data to first-order kinetics. Compare with analogs (e.g., pinacol boronate esters) to identify structural determinants of stability .

Q. What methodologies assess the environmental impact of this compound in aquatic ecosystems?

  • Follow OECD guidelines for biodegradation (OECD 301F) and bioaccumulation (OECD 305). Use LC-MS/MS to identify transformation products (e.g., deboronation intermediates). Perform acute toxicity assays on Daphnia magna (EC₅₀) and algae (growth inhibition) .

Q. How can computational chemistry predict reactivity in novel coupling reactions?

  • Perform DFT calculations to model transition states for transmetallation and reductive elimination. Calculate Fukui indices to identify electrophilic/nucleophilic sites. Validate predictions with model reactions (e.g., coupling with bromobenzene) .

Data Contradiction Analysis

Q. How to address discrepancies in reported coupling efficiencies with electron-deficient aryl halides?

  • Replicate experiments under standardized conditions (catalyst, solvent, base). Use Hammett plots to correlate electronic effects of substituents. Analyze by-products (e.g., protodeboronation) via GC-MS .

Experimental Design for Stability Studies

Q. How to design long-term stability studies under physiological conditions?

  • Conditions : PBS buffer (pH 7.4, 37°C), simulated gastric fluid (pH 1.2).
  • Sampling : Collect aliquots at 0, 6, 12, 24, 48 hours.
  • Analysis : Quantify intact compound via LC-UV/MS. Report degradation half-life (t₁/₂) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Reactant of Route 2
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Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

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